molecular formula C17H14F3N3O2S B2888883 N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1286726-04-2

N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2888883
CAS RN: 1286726-04-2
M. Wt: 381.37
InChI Key: WUOUIZGLJXZIOZ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound containing a thiazole ring fused with a pyrimidine ring . Thiazolo[3,2-a]pyrimidines have been studied for their wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-HT2a receptor antagonistic activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-a]pyrimidine core and the specific substituents attached to it. For example, if the compound contains an active methylene group (C2H2), it could be highly reactive toward various electrophilic reagents .

Scientific Research Applications

Synthesis and Characterization

  • Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, including derivatives similar to the compound , have been synthesized and characterized. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-Inflammatory Activities

  • New pyrimidine and thiophene derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These studies contribute to understanding the broader applications of such compounds in treating infections and inflammation (Lahsasni et al., 2018).

Antiviral Properties

  • Benzamide-based aminopyrazoles and their derivatives have been synthesized and tested for their anti-influenza A virus activities. Some compounds exhibited significant antiviral activities, suggesting potential use in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Potential

  • Various novel derivatives have been synthesized and evaluated for anticancer activities. Some of these derivatives showed promising results against multiple cancer cell lines, indicating their potential as anticancer agents (Verma & Verma, 2022).

Supramolecular Architecture

  • Ethyl phosphonamidate and ethyl phosphonate derivatives incorporating azaheterocyclic phosphonates were characterized through X-ray diffraction analysis. These studies offer insights into the molecular structures and interactions of these compounds (Pietrzak et al., 2018).

Antioxidant Properties

  • Thiazole derivatives have been studied for their prooxidant and antioxidant effects on the liver homogenate of healthy and tumor-bearing mice. This research provides valuable information regarding the safety and potential therapeutic applications of these compounds (Shalai et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the target it interacts with. Thiazolo[3,2-a]pyrimidines are structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

properties

IUPAC Name

N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-8-14(24)23-11(9-26-16(23)22-10)6-7-21-15(25)12-4-2-3-5-13(12)17(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUIZGLJXZIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

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